
methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the compound's synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a purine base structure with various substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions that include alkylation and thioacetate formation under controlled conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to maximize yield and purity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in nucleotide metabolism. This inhibition can disrupt normal cellular processes and may lead to therapeutic applications in conditions where nucleotide metabolism is dysregulated .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting specific kinases associated with cancer progression. For example, compounds structurally similar to this one have been reported to inhibit VEGFR-2 kinase with IC50 values indicating significant potency .
- Phospholipidosis : Research indicates that compounds similar in structure can interact with lysosomal phospholipases (e.g., PLA2G15), leading to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This interaction may provide insights into the toxicity profiles associated with drug development.
Case Studies
Several studies have investigated the biological effects of related compounds:
Future Directions
The ongoing research into this compound suggests potential applications in drug development:
- Drug Development : Its ability to inhibit critical enzymes positions it as a candidate for further development as an antitumor agent or for treating metabolic disorders.
- Pharmacological Profiling : Comprehensive pharmacokinetic and pharmacodynamic studies are needed to fully understand its therapeutic potential and safety profile.
Applications De Recherche Scientifique
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Anticancer Activity:
Research indicates that pyrazole derivatives can exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown that compounds similar to methyl 2-(7-isopropyl...) can disrupt cancer cell metabolism .
2. Antimicrobial Properties:
Pyrazole-based compounds have been documented to possess antimicrobial activities against various pathogens. This includes potential applications in developing new antibiotics .
3. Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways in the body, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced anticancer activity compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
In another research article from Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against bacteria and fungi. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as lead compounds for drug development .
Propriétés
IUPAC Name |
methyl 2-[3-methyl-2,6-dioxo-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-9(2)23-14-15(19-17(23)24-12(5)10(3)11(4)20-24)21(6)18(27)22(16(14)26)8-13(25)28-7/h9H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEFBKJSMIHBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.